molecular formula C14H16O3 B3384861 Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate CAS No. 5803-71-4

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B3384861
CAS No.: 5803-71-4
M. Wt: 232.27 g/mol
InChI Key: FSFBUINHZSBSIG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate is an α-ketoester featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) moiety linked to an oxoacetate group. Its structure combines the rigidity of the tetrahydronaphthalene ring with the reactivity of the α-ketoester group, enabling diverse chemical modifications.

Properties

IUPAC Name

ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFBUINHZSBSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate typically involves the esterification of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid.

    Reduction: 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical processes .

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-oxo-2-(aryl)acetates
Compound Name Aryl Group Molecular Formula Key Features Yield (%) Hazard Statements (GHS) Reference
Ethyl 2-oxo-2-(p-tolyl)acetate p-Tolyl (methyl-substituted phenyl) C₁₁H₁₂O₃ Simpler aromatic system; methyl group enhances lipophilicity 67 Not reported
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate Naphthalen-2-yl C₁₄H₁₂O₃ Larger aromatic system; extended conjugation may improve UV absorption 74 Not reported
Ethyl 2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetate 5,5,8,8-Tetramethyl-tetrahydronaphthalen-2-yl C₁₈H₂₄O₃ Steric hindrance from methyl groups; altered solubility and reactivity N/A H315, H319, H335

Key Observations :

  • Aromatic vs. Hydrogenated Systems : Naphthalene derivatives (e.g., naphthalen-2-yl) exhibit stronger π-π interactions, whereas tetrahydronaphthalene derivatives offer conformational flexibility, influencing binding in biological systems .
Cyclohexene/Cyclohexane Derivatives
Compound Name Structure Molecular Formula Key Features Reference
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate Cyclohexene ring with naphthalene substituent C₂₅H₂₄O₃ Increased complexity; potential for stereoselective reactions
Ethyl-2-oxo-6-phenyl-4-(5,6,7,8-tetrahydro-2-naphthyl)-3-cyclohexane-1-carboxylate Cyclohexane ring with fused tetrahydronaphthalene C₂₅H₂₄O₃ Rigid framework; applications in Michael addition chemistry

Key Observations :

  • Ring Strain vs. Stability : Cyclohexene derivatives (e.g., from ) may exhibit ring-strain-driven reactivity, while cyclohexane analogs () are more conformationally stable, favoring specific synthetic pathways .

Functional Analogs

Carboxylic Acid Derivatives
  • 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (CAS 125564-50-3):
    • Molecular Formula : C₁₂H₁₂O₃.
    • Key Difference : Free carboxylic acid group instead of an ethyl ester, enhancing hydrogen-bonding capacity and aqueous solubility .
Hydrazide Derivatives
  • Ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide :
    • Application : Intermediate for hydrazone formation, enabling linkage to bioactive scaffolds (e.g., thiazoline-tetralin derivatives with anticancer activity) .

Biological Activity

Overview

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate (CAS No. 5803-71-4) is an organic compound characterized by its unique structure that includes a naphthalene ring system. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant and antibacterial properties.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound
  • Physical Form : Liquid
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The keto group in this compound can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction may modulate enzyme activity and influence biochemical pathways.

Antioxidant Activity

Recent studies have demonstrated significant antioxidant properties of this compound. The antioxidant capacity was evaluated using various assays:

MethodIC50 (µg/mL)
DPPH Radical Scavenging4.20 ± 0.13
ABTS Radical ScavengingNot specified
Metal Chelation TestA0.5 = 21.22 ± 0.59

These results indicate that the compound exhibits a strong ability to scavenge free radicals, comparable to standard antioxidants like Trolox and ascorbic acid .

Antibacterial Activity

This compound has also shown promising antibacterial effects against various bacterial strains. The inhibition diameters were measured as follows:

Bacterial StrainInhibition Diameter (mm)
Strain A20 ± 0.5
Strain B24.5 ± 0.3
Gentamicin Control10.0 ± 0.2 to 19.1 ± 0.8

The compound demonstrated a significant antibacterial effect that surpassed the positive control of gentamicin .

Case Studies

  • Study on Antioxidant Properties :
    An investigation into the antioxidant activity of ethyl acetate extracts from plants revealed that the extract containing this compound exhibited substantial antioxidant effects across multiple assays .
  • Antibacterial Efficacy :
    Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, ethyl 2-nitroacetate derivatives can undergo oxidative cleavage to form α-ketoesters. A related protocol involves reacting 5,6,7,8-tetrahydronaphthalen-2-yl precursors with ethyl nitroacetate under acidic conditions, followed by reduction or oxidation steps to yield the α-ketoester moiety . Multi-component reactions, such as those combining tetrahydronaphthalene derivatives with cyanoacetate and aldehydes, are also effective .
  • Key Data : Yield optimization (67–74% in analogous systems) and spectral validation (e.g., 1^1H NMR: δ 7.92–7.32 ppm for aromatic protons, δ 4.45–1.43 ppm for ethyl ester groups) are critical for confirming purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ester and tetrahydronaphthalene moieties. For example, 1^1H NMR peaks at δ 2.45 ppm (methyl group adjacent to the keto group) and δ 1.43 ppm (ethyl ester triplet) are diagnostic . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
  • Data Interpretation : Cross-referencing experimental NMR shifts with computational predictions (e.g., density functional theory) resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodology : Controlling reaction temperature and solvent polarity is critical. For instance, refluxing in anhydrous acetone with K2_2CO3_3 minimizes hydrolysis of the ester group during nucleophilic substitution steps . Microwave-assisted synthesis (e.g., 100°C for 20 minutes) enhances regioselectivity in multi-component reactions .
  • Case Study : In a related system, substituting THF with n-butanol reduced byproduct formation during hydrazide intermediate synthesis, improving yields from 61% to 77% .

Q. How do electronic effects of the tetrahydronaphthalene ring influence the reactivity of the α-ketoester group?

  • Mechanistic Insight : The electron-donating nature of the tetrahydronaphthalene ring stabilizes the keto-enol tautomer, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic additions (e.g., with hydrazines) or cyclizations.
  • Supporting Data : Substituent effects were demonstrated in sulfonamide derivatives, where electron-withdrawing groups on the naphthalene ring accelerated hydrolysis rates by 30% compared to unsubstituted analogs .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodology : Employ complementary techniques:

  • X-ray crystallography : Resolves ambiguities in molecular geometry. SHELXL refinement (using Olex2 or similar software) is recommended for high-precision crystal structure determination .
  • Dynamic NMR : Detects rotational barriers in ester groups, explaining split signals (e.g., δ 4.45 ppm for ethyl group rotamers) .
    • Example : Discrepancies in 13^{13}C NMR carbonyl shifts (δ 166–193 ppm) for similar compounds were attributed to solvent polarity effects, resolved by standardized CDCl3_3 measurements .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols for this compound?

  • Root Cause : Differences in purification methods (e.g., flash chromatography vs. crystallization) and catalyst loading (e.g., K2_2CO3_3 vs. NaH). For instance, microwave-assisted reactions achieved 73% yield versus 61% in conventional heating .
  • Resolution : Optimize solvent systems (e.g., heptane/ethyl acetate 70:30 for crystallization) and employ inert atmospheres to suppress oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate
Reactant of Route 2
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Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate

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